N-(cyanomethyl)-2-fluoro-4-(4-methylphenyl)benzamide
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Overview
Description
N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanomethyl group, a fluoro substituent, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods
In industrial settings, the production of N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide may involve more scalable and economical methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-3-fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxamide include other cyanoacetamides and biphenyl derivatives. Examples include:
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-3-fluoro-4’-methylbiphenyl-4-carboxamide
Uniqueness
The presence of both a cyanomethyl group and a fluoro substituent enhances its versatility in various chemical reactions and its potential as a building block for more complex molecules .
Properties
IUPAC Name |
N-(cyanomethyl)-2-fluoro-4-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-2-4-12(5-3-11)13-6-7-14(15(17)10-13)16(20)19-9-8-18/h2-7,10H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBSFHRWVTUJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)NCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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